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Compound of Interest

Compound Name: Amfetaminil

Cat. No.: B1664851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of amfetaminil and lisdexamfetamine, two

prodrugs of amphetamine, designed to inform researchers, scientists, and drug development

professionals. The information presented herein is a synthesis of available experimental data

on the pharmacokinetics, pharmacodynamics, and mechanisms of action of these two

compounds.

Introduction
Both amfetaminil and lisdexamfetamine are central nervous system (CNS) stimulants that are

chemically classified as prodrugs of amphetamine. A prodrug is an inactive compound that is

converted into a pharmacologically active agent within the body. This design can offer

advantages in terms of drug delivery, duration of action, and potential for abuse. While both

substances ultimately deliver amphetamine as the active moiety, their distinct chemical

structures lead to different metabolic activation pathways, resulting in unique pharmacokinetic

and pharmacodynamic profiles. Lisdexamfetamine is a widely prescribed treatment for

Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder, whereas

amfetaminil, developed in the 1970s, has been largely withdrawn from clinical use due to

issues of abuse.
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Amfetaminil, chemically known as N-cyanobenzylamphetamine, is synthesized through a

Schiff base formation between amphetamine and benzaldehyde, followed by the addition of a

cyanide group. Lisdexamfetamine is synthesized by forming an amide bond between the

essential amino acid L-lysine and dextroamphetamine.

Pharmacokinetics: A Tale of Two Activation
Strategies
The primary difference between amfetaminil and lisdexamfetamine lies in their in vivo

conversion to the active amphetamine molecule.

Lisdexamfetamine is hydrolyzed by enzymes in red blood cells to yield dextroamphetamine and

the naturally occurring amino acid L-lysine. This enzymatic conversion is the rate-limiting step

in the release of the active drug, providing a prolonged and consistent release profile.

Amfetaminil, in contrast, undergoes rapid cleavage in the body. In vivo studies in rats have

shown that amfetaminil is very quickly broken down into its constituent components:

amphetamine, benzaldehyde, and hydrocyanic acid, irrespective of the route of administration.

[1] Within 5 to 90 minutes of administration, only 1-2% of the parent compound remains

detectable in the blood.[1] This rapid conversion suggests that the pharmacological effects of

amfetaminil are almost entirely attributable to the resulting amphetamine.

The table below summarizes the key pharmacokinetic parameters for the active metabolites of

amfetaminil and lisdexamfetamine. It is important to note that direct comparative studies of

amfetaminil and lisdexamfetamine are scarce, and the data for amfetaminil's conversion is

primarily from animal studies. The pharmacokinetics of the amphetamine produced from

amfetaminil are expected to be similar to that of immediate-release amphetamine.
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Parameter
Amfetaminil (as
Amphetamine)

Lisdexamfetamine (as d-
Amphetamine)

Bioavailability High (oral) High (oral)

Time to Peak Concentration

(Tmax)
~2-3 hours (for amphetamine)

~3.5 hours (for d-

amphetamine)

Maximum Concentration

(Cmax)
Dose-dependent Dose-proportional

Elimination Half-life (t½)
~7-12 hours (urine pH

dependent)

~10-12 hours (for d-

amphetamine in adults)[2]

Metabolism

Rapid cleavage to

amphetamine, benzaldehyde,

and hydrocyanic acid.[1]

Amphetamine is then

metabolized by the liver.

Enzymatic hydrolysis in red

blood cells to d-amphetamine

and L-lysine.

Excretion
Primarily renal; excretion rate

is dependent on urinary pH.

Primarily renal (as

amphetamine).

Pharmacodynamics: Targeting the Monoamine
Systems
The pharmacodynamic effects of both amfetaminil and lisdexamfetamine are mediated by

their active metabolite, amphetamine (or dextroamphetamine for lisdexamfetamine).

Amphetamine is a potent central nervous system stimulant that exerts its effects by increasing

the synaptic concentrations of dopamine and norepinephrine.

The primary mechanism of action involves:

Inhibition of Reuptake: Amphetamine competitively inhibits the dopamine transporter (DAT)

and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters

from the synaptic cleft.

Promotion of Release: Amphetamine acts as a substrate for DAT and NET, leading to

reverse transport of dopamine and norepinephrine from the presynaptic neuron into the
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synapse.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Amphetamine can disrupt the

vesicular storage of monoamines, further increasing their cytosolic concentration and

subsequent release.

The following diagram illustrates the signaling pathway of amphetamine at a dopaminergic

synapse.
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Mechanism of Amphetamine Action at a Dopaminergic Synapse.

Due to the rapid and near-complete conversion of amfetaminil to amphetamine, its

pharmacodynamic profile is expected to mirror that of immediate-release amphetamine. In

contrast, the controlled-release nature of d-amphetamine from lisdexamfetamine results in a

smoother and more sustained pharmacodynamic effect.

Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of

amphetamine-based stimulants.
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Radioligand Binding Assay for Dopamine Transporter
(DAT)
This assay is used to determine the binding affinity of a compound for the dopamine

transporter.

Experimental Workflow:

Prepare cell membranes
expressing DAT

Incubate membranes with
radioligand (e.g., [3H]WIN 35,428)

and varying concentrations
of test compound

Separate bound and free
radioligand via filtration

Quantify bound radioactivity
using scintillation counting

Calculate Ki values to
determine binding affinity

Click to download full resolution via product page

Workflow for a Radioligand Binding Assay.

Detailed Methodology:

Membrane Preparation: Striatal tissue from rat brains is homogenized in an ice-cold sucrose

phosphate buffer. The homogenate is centrifuged, and the resulting pellet is resuspended

and re-centrifuged to isolate the cell membranes containing the dopamine transporters.

Incubation: The prepared membranes are incubated with a specific radioligand for DAT (e.g.,

[3H]WIN 35,428) and varying concentrations of the test compound (amfetaminil or

lisdexamfetamine). Non-specific binding is determined in the presence of a high

concentration of a known DAT inhibitor (e.g., cocaine).

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the

membrane-bound radioligand from the free radioligand.

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation

counter.

Data Analysis: The data are analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is

then calculated using the Cheng-Prusoff equation.
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In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in

specific brain regions of awake, freely moving animals.

Experimental Workflow:

Surgically implant a
microdialysis probe into the

target brain region (e.g., striatum)

Perfuse the probe with
artificial cerebrospinal fluid (aCSF)

Collect dialysate samples
at regular intervals

Analyze dopamine concentration
in dialysate using HPLC with

electrochemical detection

Administer test compound and
continue collecting samples to

measure changes in dopamine levels

Click to download full resolution via product page

Workflow for In Vivo Microdialysis.

Detailed Methodology:

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain

region, such as the nucleus accumbens or striatum, of an anesthetized rodent.

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a

slow, constant flow rate.

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across

the probe's semipermeable membrane, are collected at regular intervals.

Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using

high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Drug Administration: After establishing a stable baseline of dopamine levels, the test

compound is administered, and dialysate collection continues to monitor drug-induced

changes in dopamine release and reuptake.

Clinical Efficacy and Safety
Lisdexamfetamine has been extensively studied in clinical trials and is approved for the

treatment of ADHD in adults and children, as well as for binge eating disorder in adults. Its long
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duration of action allows for once-daily dosing. Common side effects are consistent with other

stimulants and include decreased appetite, insomnia, and dry mouth.

Amfetaminil was previously used for conditions such as obesity, ADHD, and narcolepsy.

However, its rapid conversion to amphetamine likely contributed to a higher potential for abuse,

leading to its withdrawal from most markets. There is a lack of modern, large-scale clinical trials

evaluating the efficacy and safety of amfetaminil according to current standards.

Conclusion
Amfetaminil and lisdexamfetamine represent two different approaches to amphetamine

prodrug design. Lisdexamfetamine's enzymatic activation in red blood cells provides a

controlled and extended release of dextroamphetamine, which has proven to be a valuable

therapeutic characteristic. In contrast, amfetaminil's rapid and extensive cleavage to

amphetamine results in a pharmacokinetic profile that closely resembles immediate-release

amphetamine, which may have contributed to its higher abuse potential and subsequent

clinical discontinuation. For researchers, the study of these two compounds offers valuable

insights into the principles of prodrug design and the impact of pharmacokinetic profiles on the

therapeutic and abuse potential of CNS stimulants. Future research on novel stimulant

prodrugs will undoubtedly benefit from the lessons learned from both the success of

lisdexamfetamine and the history of amfetaminil.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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